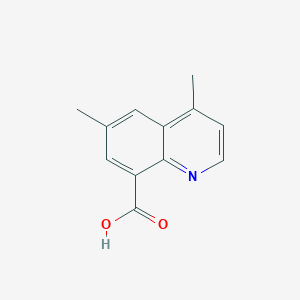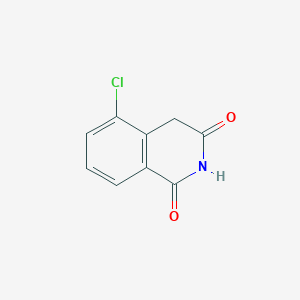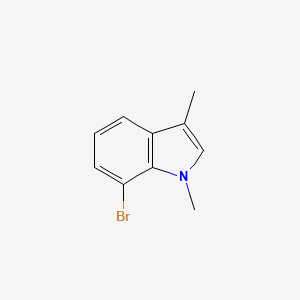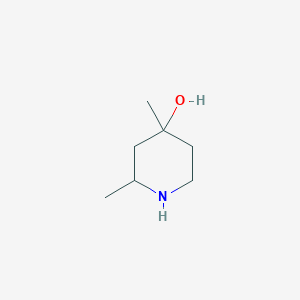
2,4-Dimethylpiperidin-4-ol
Vue d'ensemble
Description
2,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO . It is used in pharmaceutical testing .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, which include 2,4-Dimethylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpiperidin-4-ol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with methyl groups, and one of the carbon atoms is bonded to a hydroxyl group .Applications De Recherche Scientifique
Stereochemistry and Synthesis : Studies have focused on the synthesis and stereochemistry of derivatives like 1,3-Dimethylpiperidin-4-ols. These derivatives, including their acetate, benzilate, and diphenylacetate esters, have been synthesized and analyzed for their configurations and conformations, contributing to the field of organic chemistry and molecular design (Casy & Jeffery, 1972).
Magnetic Resonance Studies : Research has been conducted on cis- and trans-2,6-Dimethylpiperidine, analyzing their configurations through proton magnetic resonance (PMR) spectroscopy. This research contributes to the understanding of molecular structures in chemistry (Booth, Little, & Feeney, 1968).
Pharmaceutical Chemistry : The compound has been used in the commercial synthesis of pharmaceutical products such as rihlocaine. This synthesis pathway highlights the application of 2,4-Dimethylpiperidin-4-ol derivatives in drug production (Murgagulova et al., 1998).
Chemical Affinity Studies : In biochemical research, 2,4-Dimethylpiperidin-4-ol derivatives have been used to identify binding proteins for certain compounds, showing its application in proteomics and drug design (Chang et al., 2011).
Corrosion Inhibition : N-heterocyclic amines, including derivatives of 2,4-Dimethylpiperidin-4-ol, have been studied as corrosion inhibitors for iron in acidic environments. This research is significant for materials science and engineering (Babić-Samardžija, Khaled, & Hackerman, 2005).
Thermochemistry : The standard molar enthalpies of formation for various methylpiperidine isomers, including 2,6-dimethylpiperidine, were determined. This study is important for understanding the thermodynamic properties of these compounds (Ribeiro da Silva et al., 2006).
Orientations Futures
The future directions of research on 2,4-Dimethylpiperidin-4-ol and its derivatives could involve further exploration of their potential therapeutic applications, particularly in the treatment of diseases like HIV . Additionally, more research could be done to fully understand their chemical properties and safety profiles .
Propriétés
IUPAC Name |
2,4-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,9)3-4-8-6/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNRINCDHFRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



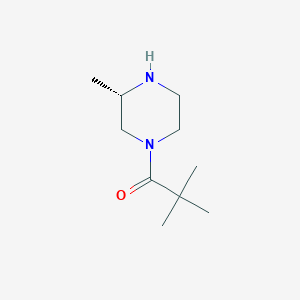

![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)

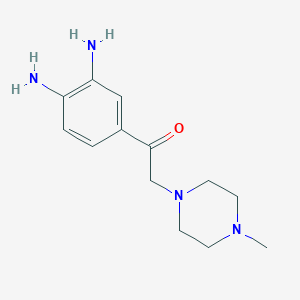


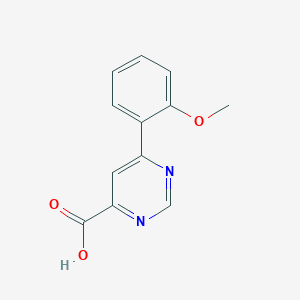


![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
